Synthesis Efficiency vs. Multi-Step Analogs
4-(1-Amino-2,2,2-trifluoroethyl)aniline is synthesized in quantitative yield via a one-step protocol using adapted Vilsmeier conditions, as reported in a 2023 Molbank publication [1]. In contrast, the synthesis of N-(2,2,2-trifluoroethyl)aniline typically requires two-step procedures involving reaction of aniline with trifluoroethyl halides or reduction of trifluoroacetamide intermediates, often achieving yields of 60–85% [2]. The quantitative yield of the target compound represents a significant process advantage for large-scale procurement and in-house synthesis.
| Evidence Dimension | Synthesis yield |
|---|---|
| Target Compound Data | Quantitative yield (approaching 100%) |
| Comparator Or Baseline | N-(2,2,2-trifluoroethyl)aniline (60–85% yield, typical range for analogous compounds) |
| Quantified Difference | Target compound achieves >15% higher yield |
| Conditions | One-step Vilsmeier conditions (target); two-step alkylation/reduction (comparator) |
Why This Matters
Higher synthesis yield reduces procurement costs and improves atom economy for research and industrial applications.
- [1] Jaster, J., Dressler, E., Geitner, R., & Groß, G. A. (2023). One-Step Synthesis of 4-(1-Amino-2,2,2-trifluoroethyl)aniline in Quantitative Yield Using Adapted Vilsmeier Conditions. Molbank, 2023(2), M1654. View Source
- [2] Ren, S., Xu, G., Guo, Y., Liu, Q., & Guo, C. (2021). Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. RSC Advances, 11, 20322-20325. View Source
